molecular formula C16H18ClN3O5S B11400554 5-chloro-N-(2,4-dimethoxyphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(2,4-dimethoxyphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11400554
M. Wt: 399.8 g/mol
InChI Key: KLMPUAVUCPDFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Sulfonyl Group: The propane-1-sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions with appropriate amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the nitro groups (if present) or the sulfonyl group, leading to amines or thiols.

    Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while substitution could produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme functions and interactions.

    Medicine: Potential use as a therapeutic agent, particularly as an enzyme inhibitor.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may act by binding to the active site of enzymes or receptors, inhibiting their activity. This could involve interactions with key amino acid residues, leading to changes in the enzyme’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide
  • N-(2,4-Dimethoxyphenyl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide
  • 5-Chloro-N-(2,4-dimethoxyphenyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H18ClN3O5S

Molecular Weight

399.8 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethoxyphenyl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H18ClN3O5S/c1-4-7-26(22,23)16-18-9-11(17)14(20-16)15(21)19-12-6-5-10(24-2)8-13(12)25-3/h5-6,8-9H,4,7H2,1-3H3,(H,19,21)

InChI Key

KLMPUAVUCPDFRW-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.